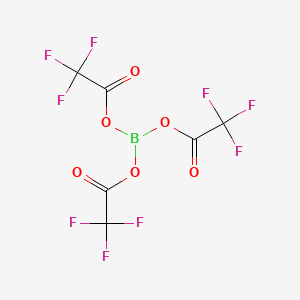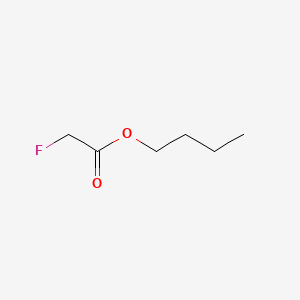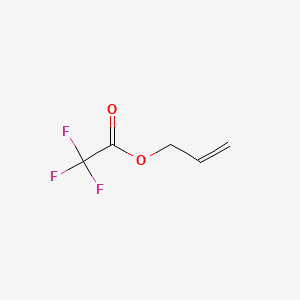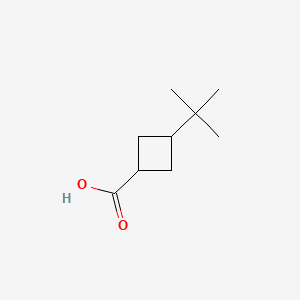
CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, is a compound that has been explored in various synthetic processes and analyses due to its relevance in the preparation of biologically active compounds and material sciences. This compound is associated with the cyclobutane ring system, often studied for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of derivatives related to CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, has been achieved through various methods, including continuous photo flow chemistry for the scale-up synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, highlighting the compound's significance in synthetic chemistry for developing biologically active compounds and materials science applications (Yamashita et al., 2019). Another method involves an improved synthesis from methanol, acetone, and bromine, showcasing easy operation and cost-effectiveness suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, reveals unique characteristics such as bond lengths and angles that contribute to the compound's reactivity and stability. Studies involving X-ray diffraction methods have provided insights into the structures of related compounds, highlighting the puckered nature of the cyclobutane ring and the spatial arrangement of substituents, which influence the compound's chemical properties and reactivity (G. M. Reisner et al., 1983).
Chemical Reactions and Properties
CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, undergoes various chemical reactions that underscore its versatility in synthetic chemistry. For instance, it can participate in Michael/aldol/ring-opening cascade reactions with chalcones, facilitated by potassium tert-butoxide, leading to the efficient synthesis of densely substituted cyclohex-3-ene-carboxylic acids (Biao Wang et al., 2022). These reactions exemplify the compound's ability to engage in complex transformations, yielding products with significant chemical diversity.
Physical Properties Analysis
The physical properties of CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various chemical environments. Research on the planarity of the cyclobutane ring in the crystal structure of related compounds provides valuable data on the compound's physical characteristics and stability under different conditions (G. Shabir et al., 2020).
Chemical Properties Analysis
The chemical properties of CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, such as reactivity, stability, and interactions with other compounds, are influenced by its molecular structure. Studies on its reactivity patterns, such as dimerization and cycloaddition reactions, highlight the compound's utility in synthesizing novel structures and exploring new pathways in organic chemistry (Martin-Louis Y. Riu et al., 2021).
Aplicaciones Científicas De Investigación
Photo Flow Chemistry in Synthesis
Yamashita et al. (2019) explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate as a method for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a valuable building block for biologically active compounds containing cyclobutane ring systems. This method showed high deuterium content production, facilitating quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Biochemorphology of Derivatives
Zirvi et al. (1975) synthesized ten urea derivatives of cyclobutanecarboxylic acid and evaluated their central nervous system (CNS) depressant properties, barbiturate potentiation, and anticonvulsant potencies, highlighting the complexity of activity influenced by water solubility and other factors (Zirvi, Dar, & Fakouhi, 1975).
Synthesis of Furan Derivatives
Fox and Ley (2003) discussed the synthesis of tert-butyl acetothioacetate and its application in producing 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating the versatility of cyclobutane derivatives in creating complex organic structures (Fox & Ley, 2003).
Transition-Metal-Free Synthesis
Wang, Zhong, and Tian (2022) developed a Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones using potassium tert-butoxide. This method enables efficient synthesis of cyclohex-3-ene-carboxylic acids, offering significant advantages like transition-metal-free conditions and high atom economy (Wang, Zhong, & Tian, 2022).
Theoretical Studies on Cyclobutadiene Derivatives
Balcı, Mckee, and Schleyer (2000) conducted a theoretical study on tetramethyl and tetra-tert-butyl derivatives of cyclobutadiene and tetrahedrane, using ab initio and density functional methods. This research provides insights into the structural and energetic characteristics of these compounds (Balcı, Mckee, & Schleyer, 2000).
Cyclobutadiene Arene Complexes in Organometallics
Shvydkiy et al. (2016) studied the reactions of cyclobutadiene arene complexes of rhodium and iridium, offering insights into the cyclotrimerization of alkyne in the coordination sphere of these metals. This research has implications for the development of new organometallic complexes (Shvydkiy et al., 2016).
Propiedades
IUPAC Name |
3-tert-butylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPVFOKYIJACO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216231 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL- | |
CAS RN |
66016-27-1 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

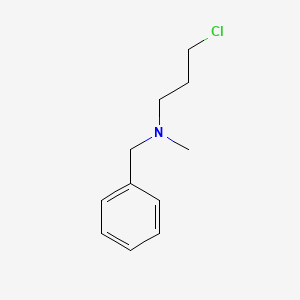
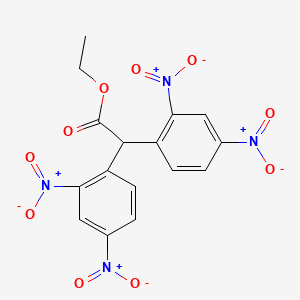
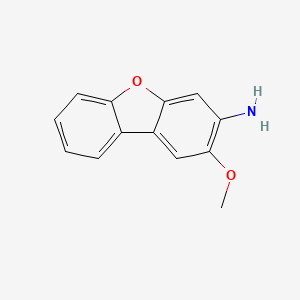
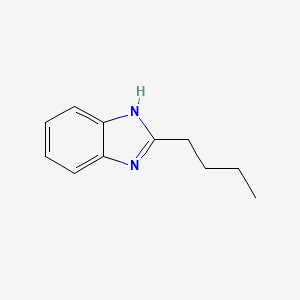
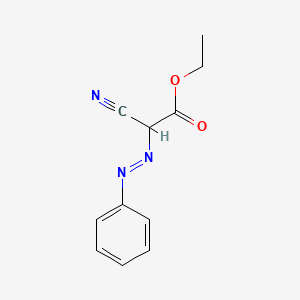
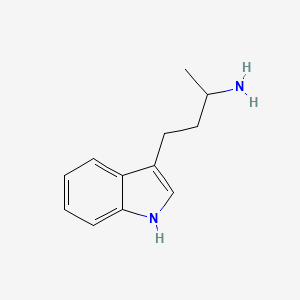
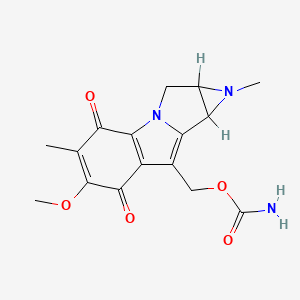
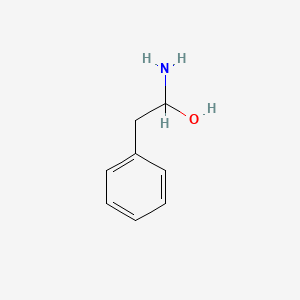
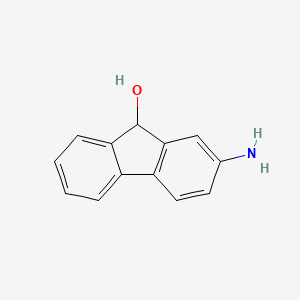
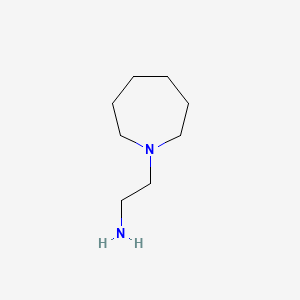
![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
